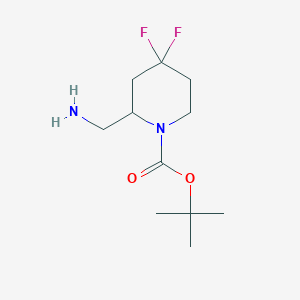

Tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a piperidine ring substituted with an aminomethyl group and two fluorine atoms, along with a tert-butyl ester group. The presence of fluorine atoms can significantly influence the compound’s reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to start with a piperidine derivative, which undergoes fluorination to introduce the difluoropiperidine moiety. The aminomethyl group can be introduced through reductive amination, and the tert-butyl ester group is often added via esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the aminomethyl group or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Aplicaciones Científicas De Investigación

Tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s fluorinated structure can enhance its interaction with biological targets, making it useful in drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. The aminomethyl group can participate in hydrogen bonding and other interactions, further modulating its effects.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate: Similar structure but with a morpholine ring instead of a piperidine ring.

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate: Lacks the fluorine atoms, which can affect its reactivity and biological activity.

Uniqueness

The presence of two fluorine atoms in tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s electronic properties, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Actividad Biológica

Tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its properties, synthesis, biological interactions, and implications for future research.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 250.29 g/mol

- CAS Number : 1259011-99-8

The compound features a piperidine ring with two fluorine atoms and an aminomethyl group, enhancing its lipophilicity and potentially influencing its biological activity and solubility in organic solvents .

Synthesis

This compound can be synthesized through various methods, typically involving the functionalization of piperidine derivatives. The presence of the tert-butyl group is crucial for improving the compound's stability and solubility.

Interaction Studies

Preliminary studies indicate that this compound may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology. However, detailed studies are necessary to fully elucidate its mechanism of action.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate to high activity against various biological targets:

- Inhibition of Prostaglandin E2 (PGE2) : Compounds similar to this compound have shown significant reductions in PGE2 levels, which is crucial for inflammation and pain management. For example, related compounds displayed IC values ranging from 0.84 to 1.39 μM in inhibiting COX-2 activity .

Case Studies

Several case studies highlight the biological potential of related compounds:

- Anticancer Activity : A study demonstrated that structurally similar compounds significantly reduced tumor growth in mouse xenograft models. For instance, a related compound showed a tumor vs. control value (T/C) of 61% in HCA-7 human colonic adenocarcinoma cells when administered at a dose of 200 mg/kg over five days .

- P-glycoprotein Interaction : Compounds derived from similar structures were tested for their interaction with P-glycoprotein (P-gp), which plays a role in drug resistance in cancer therapy. These compounds exhibited selective inhibition of P-gp ATPase activity, indicating their potential as modulators of drug transport .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | 1255666-48-8 | Lacks aminomethyl group; simpler structure |

| Tert-butyl (3,3-difluoropiperidin-4-yl)carbamate | 1263180-22-8 | Contains carbamate instead of carboxylate |

| Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | 1209780-71-1 | Hydroxy group instead of amino; different reactivity |

The unique combination of difluorination and the aminomethyl substituent in this compound potentially enhances its biological activity compared to these related compounds .

Propiedades

IUPAC Name |

tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)6-8(15)7-14/h8H,4-7,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUWLCXEBURJHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1CN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.